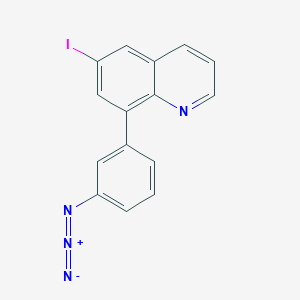

8-(3-Azido-phenyl)-6-iodo-quinoline

Description

8-(3-Azido-phenyl)-6-iodo-quinoline is a quinoline derivative featuring an azide group at the 3-position of the phenyl ring attached to the 8-position of the quinoline core and an iodine atom at the 6-position. The azide group introduces unique reactivity for click chemistry applications, while the iodine atom may enhance electronic properties and binding interactions due to its large atomic radius and polarizability.

Properties

Molecular Formula |

C15H9IN4 |

|---|---|

Molecular Weight |

372.16 g/mol |

IUPAC Name |

8-(3-azidophenyl)-6-iodoquinoline |

InChI |

InChI=1S/C15H9IN4/c16-12-7-11-4-2-6-18-15(11)14(9-12)10-3-1-5-13(8-10)19-20-17/h1-9H |

InChI Key |

PBIQIEZSLAPKDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C2=C3C(=CC(=C2)I)C=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The one-step synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) highlights the advantage of streamlined protocols for functionalized quinolines . The target compound’s synthesis route remains unspecified but likely requires multi-step reactions due to the azide and iodine groups.

- Halogen Effects: The iodine atom in 8-(3-Azido-phenyl)-6-iodo-quinoline may confer distinct electronic and steric properties compared to smaller halogens (e.g., chlorine in , fluorine in ).

Pharmacological Similarity Profiles

Table 2: Pharmacological Similarity Scores Relative to Standard Drugs

| Compound Type | Risperidone | Ketanserin | Ziprasidone |

|---|---|---|---|

| 8-Quinoline derivatives | Higher | Higher | Lower* |

| 6-Quinoline derivatives | Lower | Lower | Higher |

Key Observations :

- In contrast, 6-substituted derivatives align more closely with ziprasidone, indicating structural preferences for specific receptor interactions.

- Dual Substitution : The combination of 8-(azidophenyl) and 6-iodo groups in the target compound may create a hybrid profile, balancing steric bulk (iodine) and reactivity (azide) for tailored bioactivity.

Electronic and Analytical Properties

- Spectroscopic Data: : A fluoroquinoline derivative (8-Amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid) was characterized via detailed NMR and IR spectroscopy, with distinct shifts for fluorine (e.g., δ 157.1 ppm for C-6 in $^{13}\text{C}$-NMR) . The iodine in the target compound would likely produce significant deshielding in $^{1}\text{H}$- and $^{13}\text{C}$-NMR spectra due to its electronegativity.

- Crystallography: The crystal structure of 5,6-dichloro-2-(quinolin-8-yl)isoindole-1,3-dione () demonstrates how halogen substituents influence packing and intermolecular interactions . The iodine atom in the target compound may enhance crystallinity or alter solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.